2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a thiazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-(p-tolyl)thioamide with α-haloketones under basic conditions.
Sulfonylation: The methoxyphenyl group is introduced through a sulfonylation reaction, where 4-methoxybenzenesulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The thiazole ring and the methoxyphenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
- 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- 2-((4-methoxyphenyl)sulfonyl)-N-(4-(m-tolyl)thiazol-2-yl)acetamide
- 2-((4-methoxyphenyl)sulfonyl)-N-(4-(o-tolyl)thiazol-2-yl)acetamide
Comparison: Compared to its analogs, this compound may exhibit unique properties due to the specific positioning of the methoxy and sulfonyl groups
Biological Activity
2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic compound belonging to the class of sulfonylacetamides. Its unique molecular structure, which includes a methoxyphenyl group, a sulfonyl group, and a thiazole moiety, contributes to its diverse biological activities. This article provides an overview of the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₂O₄S₂
- Molecular Weight : 402.5 g/mol
- CAS Number : 922976-88-3
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Methoxyphenyl Group | Enhances lipophilicity and biological interactions |
Sulfonyl Group | Increases reactivity with biological targets |
Thiazole Moiety | Known for antimicrobial and anticancer activities |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Reacting 4-(p-tolyl)thioamide with α-haloketones under basic conditions.
- Sulfonylation : Introducing the methoxyphenyl group via a reaction with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine.
- Acetylation : Finalizing the synthesis through acetylation of the intermediate product.
These methods highlight the compound's synthetic versatility, allowing for modifications that may enhance its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its activity has been evaluated against various bacterial strains, particularly Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) values for selected pathogens are as follows:
Bacterial Strain | MIC (μM) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
The compound has shown bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit cell proliferation in cancer cell lines.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
For instance, in vitro studies have reported IC50 values indicating effective inhibition of cell lines such as HeLa and A549, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives similar to this compound:
- Antibacterial Studies : A series of thiazole derivatives were tested for their antibacterial efficacy, revealing that modifications in substituent groups significantly influenced their activity against various pathogens .
- Anticancer Evaluation : Research involving thiazole compounds has indicated promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-13-3-5-14(6-4-13)17-11-26-19(20-17)21-18(22)12-27(23,24)16-9-7-15(25-2)8-10-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYWPHKKCLPVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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